molecular formula C12H15N3O B13104920 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one

5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B13104920
M. Wt: 217.27 g/mol
InChI Key: MBYIWISHAVXXIE-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one: is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridine ring attached to a dihydropyrimidinone core, with ethyl and methyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the formation of the dihydropyrimidinone core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl substituents, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the dihydropyrimidinone core, potentially leading to the formation of tetrahydropyrimidinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are typical reagents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydropyrimidinones.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one: Lacks the ethyl and methyl substituents.

    5-Ethyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one: Lacks the methyl substituent.

    6-Methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one: Lacks the ethyl substituent.

Uniqueness

The presence of both ethyl and methyl substituents in 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one contributes to its unique chemical properties and biological activities. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-ethyl-6-methyl-4-pyridin-2-yl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C12H15N3O/c1-3-9-8(2)14-12(16)15-11(9)10-6-4-5-7-13-10/h4-7,11H,3H2,1-2H3,(H2,14,15,16)

InChI Key

MBYIWISHAVXXIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)NC1C2=CC=CC=N2)C

Origin of Product

United States

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